molecular formula C14H18N4O3S3 B2401671 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235117-03-9

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2401671
CAS No.: 1235117-03-9
M. Wt: 386.5
InChI Key: WEVWVUZQWMDDAC-UHFFFAOYSA-N
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Description

“N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound that contains a thiadiazole moiety . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities . They have been widely used as reagents for the synthesis of heterocyclic compounds .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and other moieties have shown low nanomolar activity against human carbonic anhydrase isozymes II, IX, and XII. These enzymes are crucial for physiological processes, and their inhibitors are explored for therapeutic applications, particularly in targeting tumor-associated isoforms for cancer treatment (Alafeefy et al., 2015).

Antimicrobial and Antiviral Activities

Compounds based on the sulfonamide structure have been synthesized and evaluated for their antimicrobial and antiviral properties. Novel heterocyclic sulfonamides have demonstrated significant activity against various bacterial strains and viral infections, indicating their potential as antimicrobial and antiviral agents (Debbabi et al., 2016).

Anti-Cancer Properties

The synthesis of new compounds incorporating sulfonamide moieties has been directed towards evaluating their anti-breast cancer activity. Some derivatives have exhibited better activity than conventional drugs, highlighting the potential of sulfonamide compounds in cancer therapy (Al-Said et al., 2011).

Synthesis of Novel Heterocyclic Compounds

Research into sulfonamide derivatives has also focused on the synthesis of novel heterocyclic compounds with potential biological activities. These studies aim to explore the structural diversity of sulfonamides and their applications in medicinal chemistry and drug design (Bashandy et al., 2014).

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S3/c1-10-13(23-17-16-10)14(19)18-6-4-11(5-7-18)9-15-24(20,21)12-3-2-8-22-12/h2-3,8,11,15H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVWVUZQWMDDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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